molecular formula C14H10ClNO B6376353 4-(4-Chloro-2-methylphenyl)-2-cyanophenol, 95% CAS No. 1261894-89-6

4-(4-Chloro-2-methylphenyl)-2-cyanophenol, 95%

Cat. No. B6376353
CAS RN: 1261894-89-6
M. Wt: 243.69 g/mol
InChI Key: YSADIJURYUSWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-2-methylphenyl)-2-cyanophenol, 95% (4-MCP-2-CP, 95%) is an organic compound with a wide range of applications in scientific research. It is commonly used in the synthesis of organic compounds and in the preparation of pharmaceuticals, dyes, and other materials. 4-MCP-2-CP, 95% is a white crystalline solid with a melting point of 105-107°C and a boiling point of 248-250°C. It is insoluble in water and soluble in methanol, ethanol, and acetone.

Mechanism of Action

4-MCP-2-CP, 95% is believed to act as a catalyst in the synthesis of organic compounds. It is thought to facilitate the formation of bonds between molecules and to promote the rearrangement of atoms in the molecules. This rearrangement of atoms helps to form more stable and structurally sound molecules, which can then be used in the synthesis of a variety of materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MCP-2-CP, 95% are not yet fully understood. It is believed to have some effect on the metabolism of certain compounds, but the exact mechanism of action is still unknown. In addition, 4-MCP-2-CP, 95% is thought to interact with certain enzymes and proteins in the body, although the exact mechanism of action is still unknown.

Advantages and Limitations for Lab Experiments

The use of 4-MCP-2-CP, 95% in laboratory experiments has several advantages. It is easy to obtain, relatively inexpensive, and has a wide range of applications. It is also relatively stable and can be stored for long periods of time without significant degradation. However, 4-MCP-2-CP, 95% also has some limitations. It is volatile and can be easily lost in the air, and it is also reactive and can react with other compounds in the laboratory.

Future Directions

There are a number of potential future directions for the use of 4-MCP-2-CP, 95%. One potential direction is the development of new synthetic methods for the production of organic compounds and pharmaceuticals. Another potential direction is the development of new catalysts and other materials based on 4-MCP-2-CP, 95%. In addition, further research could be conducted to better understand the biochemical and physiological effects of 4-MCP-2-CP, 95%. Finally, further research could be conducted to explore the potential therapeutic applications of 4-MCP-2-CP, 95%.

Synthesis Methods

4-MCP-2-CP, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-methylphenol and cyanogen bromide to form 4-chloro-2-methyl-2-cyanophenol. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as sodium borohydride or sodium hydrosulfite. The second step involves the reduction of the 4-chloro-2-methyl-2-cyanophenol to 4-MCP-2-CP, 95%. This reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride or sodium hydrosulfite.

Scientific Research Applications

4-MCP-2-CP, 95% is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, dyes, and other materials. It is also used in the synthesis of polymers and in the preparation of catalysts and other organic compounds. In addition, 4-MCP-2-CP, 95% is used in the synthesis of antigens, antibodies, and other biological molecules.

properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-6-12(15)3-4-13(9)10-2-5-14(17)11(7-10)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSADIJURYUSWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684809
Record name 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methylphenyl)-2-cyanophenol

CAS RN

1261894-89-6
Record name 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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